Cas no 113571-16-7 (N-(4-Bromo-2,3-dichlorophenyl)acetamide)
N-(4-Bromo-2,3-dichlorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2,3-dichloroacetanilide
- acetic acid-(4-bromo-2,3-dichloro-anilide);.Essigsaeure-(4-brom-2,3-dichlor-anilid);.2.3-Dichlor-4-brom-acetanilid;
- Acetamide, N-(4-bromo-2,3-dichlorophenyl)-
- N-[4-bromo-2,3-dichlorophenyl]acetamide
- SCHEMBL7001806
- DTXSID701281557
- N-(4-bromo-2,3-dichlorophenyl)acetamide
- UOACBCIFRYIBLM-UHFFFAOYSA-N
- 113571-16-7
- N-(4-Bromo-2,3-dichlorophenyl)acetamide
-
- Inchi: 1S/C8H6BrCl2NO/c1-4(13)12-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3,(H,12,13)
- InChI Key: UOACBCIFRYIBLM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1Cl)Cl)NC(C)=O
Computed Properties
- Exact Mass: 280.90100
- Monoisotopic Mass: 280.90098Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.10000
- LogP: 3.78730
N-(4-Bromo-2,3-dichlorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N118410-500mg |
N-(4-Bromo-2,3-dichlorophenyl)acetamide |
113571-16-7 | 500mg |
$ 615.00 | 2022-06-02 | ||
| TRC | N118410-1000mg |
N-(4-Bromo-2,3-dichlorophenyl)acetamide |
113571-16-7 | 1g |
$ 1020.00 | 2022-06-02 |
N-(4-Bromo-2,3-dichlorophenyl)acetamide Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on N-(4-Bromo-2,3-dichlorophenyl)acetamide
Recent Advances in the Study of N-(4-Bromo-2,3-dichlorophenyl)acetamide (CAS: 113571-16-7) in Chemical Biology and Pharmaceutical Research
N-(4-Bromo-2,3-dichlorophenyl)acetamide (CAS: 113571-16-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have demonstrated that 113571-16-7 serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role in the development of novel kinase inhibitors, where the bromo and dichloro substituents on the phenyl ring were found to significantly enhance binding affinity to specific ATP-binding pockets. The acetamide moiety, in particular, was shown to participate in key hydrogen bonding interactions with target proteins.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have revealed that modifications to the N-(4-Bromo-2,3-dichlorophenyl)acetamide scaffold can yield compounds with improved selectivity and potency against various disease targets. Researchers at several leading pharmaceutical companies have incorporated this core structure into their drug discovery programs, particularly for oncology and inflammatory disease indications.
From a synthetic chemistry perspective, recent advances in the preparation of 113571-16-7 have focused on improving yield and purity while reducing environmental impact. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) demonstrated a novel catalytic system that reduced waste production by 40% compared to traditional methods. These process improvements are particularly important as the compound moves from laboratory-scale to potential industrial production.
The compound's mechanism of action continues to be an area of active investigation. Preliminary data from cell-based assays suggest that derivatives of N-(4-Bromo-2,3-dichlorophenyl)acetamide may modulate specific signaling pathways involved in cell proliferation and apoptosis. However, researchers caution that more comprehensive in vivo studies are needed to fully understand its pharmacological profile and potential therapeutic applications.
Looking forward, the unique chemical properties of 113571-16-7 position it as a promising scaffold for future drug development efforts. Several research groups have reported plans to explore its utility in targeted drug delivery systems and as a building block for more complex pharmaceutical agents. The coming years are likely to see increased research activity surrounding this compound as its full potential becomes better understood.
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